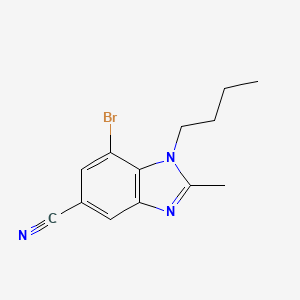

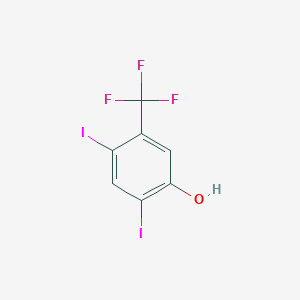

4-Amino-3-iodophenol hydrochloride

Descripción general

Descripción

4-Amino-3-iodophenol hydrochloride is a chemical compound with the CAS Number: 858013-77-1 . It has a molecular weight of 271.48 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 4-Amino-3-iodophenol hydrochloride is 1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Amino-3-iodophenol hydrochloride is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would likely be available in a detailed Material Safety Data Sheet (MSDS) or similar document.Aplicaciones Científicas De Investigación

Catalysis and Environmental Remediation

A study highlighted the degradation of 4-chloro 2-aminophenol using a combined process involving hydrodynamic cavitation, UV photolysis, and ozonation, showcasing the potential of such compounds in environmental remediation through advanced oxidation processes (Barik & Gogate, 2016). This suggests that derivatives like 4-Amino-3-iodophenol hydrochloride could be studied for similar applications in breaking down environmental pollutants.

Biological Activity and Drug Development

Research on Chlorogenic acid (CGA) has demonstrated a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). This indicates the potential of phenolic compounds, like 4-Amino-3-iodophenol hydrochloride, in drug development and as a subject for pharmacological research.

Advanced Material Synthesis

A study on the palladium-catalyzed carbonylation of aminophenols with iodoarenes highlights the importance of such reactions in synthesizing complex molecules, which could be pivotal in developing new materials with specific properties (Xu & Alper, 2014). This suggests the relevance of 4-Amino-3-iodophenol hydrochloride in material science, particularly in creating novel polymers or coatings with unique functionalities.

Noncovalent Interaction Studies

Noncovalent interactions play a crucial role in molecular recognition, which is fundamental in biological processes and the design of pharmaceuticals. A computational study on the influence of noncovalent interactions in 4-Amino-2-iodophenol demonstrates the compound's utility in understanding these molecular forces (Saha & Sastry, 2015). Such studies can inform the design of drugs and materials through a deeper understanding of molecular interactions.

Analytical Chemistry and Sensor Development

The determination of ammonium in soil extracts and water through the Berthelot reaction, which involves phenolic compounds, underscores the importance of these chemicals in developing analytical methods and sensors (Rhine et al., 1998). 4-Amino-3-iodophenol hydrochloride could be explored for similar applications in creating sensitive and selective sensors for environmental or clinical diagnostics.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Mode of Action

It is known that aromatic compounds like 4-amino-3-iodophenol hydrochloride can participate in nucleophilic aromatic substitution reactions . In such reactions, a nucleophile attacks an aromatic ring carbon, leading to the substitution of a group on the aromatic ring .

Biochemical Pathways

Aromatic compounds like 4-amino-3-iodophenol hydrochloride can participate in various biochemical reactions, including the formation of oximes and hydrazones .

Propiedades

IUPAC Name |

4-amino-3-iodophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWVENNPUMLVQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)I)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

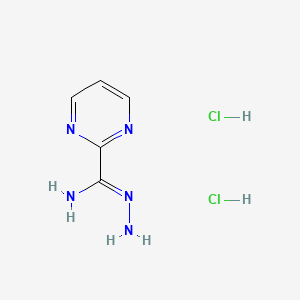

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B1528237.png)

![2-[1-(Aminomethyl)cyclopropyl]acetonitrile hydrochloride](/img/structure/B1528242.png)

![5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one](/img/structure/B1528244.png)